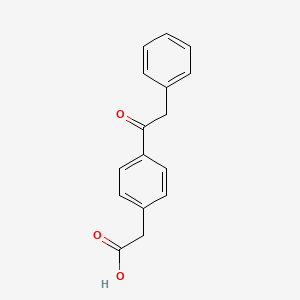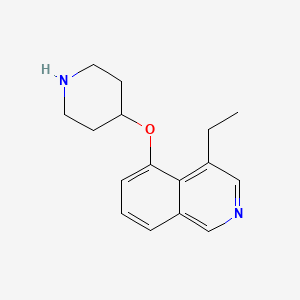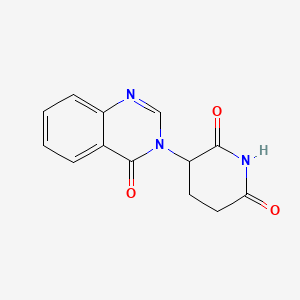
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,6-piperidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione is a heterocyclic compound that features a quinazolinone moiety fused with a piperidine-2,6-dione structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.
Piperidine-2,6-dione Formation: The piperidine-2,6-dione moiety can be synthesized by the cyclization of glutamic acid derivatives.
Coupling Reaction: The final step involves coupling the quinazolinone core with the piperidine-2,6-dione moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone and piperidine derivatives.
Substitution: Formation of alkylated or acylated derivatives of the compound.
Scientific Research Applications
3-(4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. The quinazolinone moiety can inhibit enzyme activity by binding to the active site, while the piperidine-2,6-dione structure can interact with receptor sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-oxoquinazolin-3(4H)-yl)piperidine-2,5-dione: Similar structure but with a different position of the carbonyl group.
3-(4-oxoquinazolin-3(4H)-yl)pyrrolidine-2,5-dione: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
3-(4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione is unique due to its specific combination of the quinazolinone and piperidine-2,6-dione moieties, which confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
39123-48-3 |
|---|---|
Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
3-(4-oxoquinazolin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11N3O3/c17-11-6-5-10(12(18)15-11)16-7-14-9-4-2-1-3-8(9)13(16)19/h1-4,7,10H,5-6H2,(H,15,17,18) |
InChI Key |
FREJIWOFHHULTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





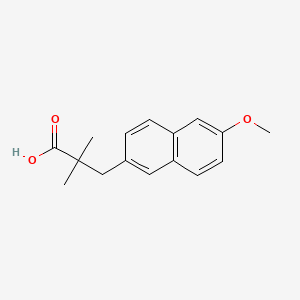
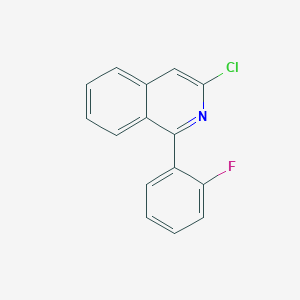
![[(4-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859228.png)
![[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859240.png)
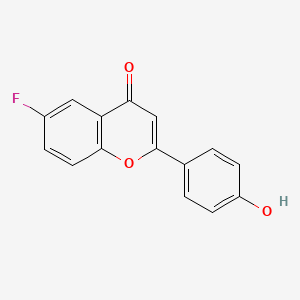
![6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11859252.png)
![Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11859256.png)

